molecular formula C25H30N4O B10933859 N-cyclohexyl-3-cyclopropyl-6-ethyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-cyclohexyl-3-cyclopropyl-6-ethyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10933859
M. Wt: 402.5 g/mol
InChI Key: XVFHGDLFJDYMAK-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-cyclopropyl-6-ethyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes multiple rings and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-cyclopropyl-6-ethyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of an α,β-unsaturated ketone with a 1,3-dicarbonyl compound to form the pyrazolo[3,4-b]pyridine core . Subsequent functionalization steps, such as alkylation and acylation, introduce the cyclohexyl, cyclopropyl, ethyl, and phenyl groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-cyclopropyl-6-ethyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-cyclohexyl-3-cyclopropyl-6-ethyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-cyclopropyl-6-ethyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C25H30N4O

Molecular Weight

402.5 g/mol

IUPAC Name

N-cyclohexyl-3-cyclopropyl-6-ethyl-N-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H30N4O/c1-3-18-16-21(25(30)28(2)19-10-6-4-7-11-19)22-23(17-14-15-17)27-29(24(22)26-18)20-12-8-5-9-13-20/h5,8-9,12-13,16-17,19H,3-4,6-7,10-11,14-15H2,1-2H3

InChI Key

XVFHGDLFJDYMAK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C4CC4)C(=O)N(C)C5CCCCC5

Origin of Product

United States

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